5-(2-chloroethyl)-1-methyl-1H-pyrazole
Overview
Description
5-(2-chloroethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that contains a pyrazole ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl group in 5-(2-chloroethyl)-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced pyrazole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
1-(2-chloroethyl)-1H-pyrazole: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
5-(2-chloroethyl)-2-methyl-1H-pyrazole: Similar structure with the methyl group at a different position, leading to different chemical and biological properties.
5-(2-bromoethyl)-1-methyl-1H-pyrazole: Bromine instead of chlorine, which can influence the compound’s reactivity and interactions.
Uniqueness: 5-(2-chloroethyl)-1-methyl-1H-pyrazole is unique due to the specific positioning of the chloroethyl and methyl groups on the pyrazole ring. This arrangement can result in distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
5-(2-chloroethyl)-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJCOEIXXHKICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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